N-ethylspiro[chroman-2,4'-piperidine]-1'-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethylspiro[chroman-2,4’-piperidine]-1’-carboxamide is a complex organic compound characterized by its unique spirocyclic structure. This compound features a chroman ring system fused with a piperidine ring, with an ethyl group and a carboxamide functional group attached. The spirocyclic structure imparts significant rigidity and three-dimensionality to the molecule, making it an interesting subject for various scientific studies.
Mechanism of Action
Target of Action
Spiro compounds, such as “N-ethylspiro[chroman-2,4’-piperidine]-1’-carboxamide”, are often used in medicinal chemistry due to their unique structural features. They can interact with various biological targets, but the specific target would depend on the particular functional groups present in the compound .
Mode of Action
The mode of action of spiro compounds can vary widely. For example, some spiro compounds have been found to inhibit the release of histamine from isolated rat peritoneal mast cells . .
Biochemical Pathways
The affected biochemical pathways would depend on the specific target and mode of action of the compound. Spiro compounds have been found to affect a wide range of pathways, including those involved in inflammation, cancer, and metabolic diseases .
Result of Action
The molecular and cellular effects of “N-ethylspiro[chroman-2,4’-piperidine]-1’-carboxamide” would depend on its specific target and mode of action. Some spiro compounds have been found to have anti-inflammatory, anticancer, and antioxidant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethylspiro[chroman-2,4’-piperidine]-1’-carboxamide typically involves a multi-step process
Chroman Ring Formation: The chroman ring can be synthesized via a condensation reaction between a phenol derivative and an aldehyde under acidic conditions.
Piperidine Ring Introduction: The piperidine ring is introduced through a cyclization reaction, often involving a nucleophilic substitution reaction.
Ethyl Group Addition: The ethyl group is typically introduced via an alkylation reaction using an ethyl halide.
Carboxamide Formation: The carboxamide group is formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of N-ethylspiro[chroman-2,4’-piperidine]-1’-carboxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-ethylspiro[chroman-2,4’-piperidine]-1’-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce a wide variety of functional groups, leading to a diverse array of products.
Scientific Research Applications
N-ethylspiro[chroman-2,4’-piperidine]-1’-carboxamide has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its unique structure may impart specific pharmacological properties.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Spiro[chromane-2,4’-piperidine]-4(3H)-one: This compound shares a similar spirocyclic structure but lacks the ethyl and carboxamide groups.
N-benzylspiro[chromane-2,4’-piperidine]-4(3H)-one: This compound has a benzyl group instead of an ethyl group and a different functional group at the piperidine ring.
Uniqueness
N-ethylspiro[chroman-2,4’-piperidine]-1’-carboxamide is unique due to its specific combination of functional groups and its spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-ethylspiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-2-17-15(19)18-11-9-16(10-12-18)8-7-13-5-3-4-6-14(13)20-16/h3-6H,2,7-12H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPAKQPRGBBEII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC2(CCC3=CC=CC=C3O2)CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.